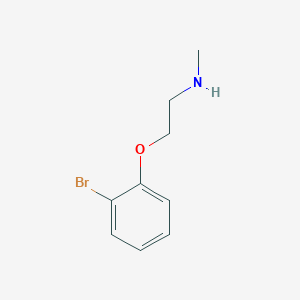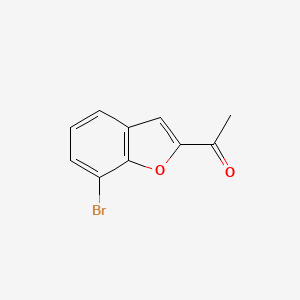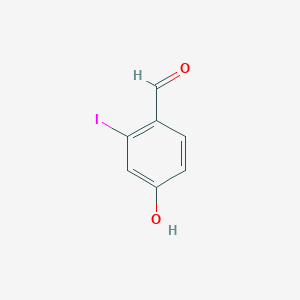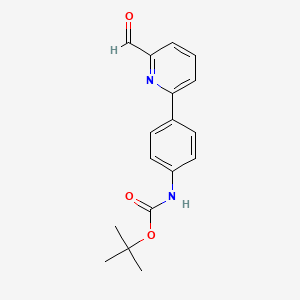
tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is a chemical intermediate that can be utilized in the synthesis of various biologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the general class of tert-butyl carbamates is well-represented, indicating their importance in synthetic organic chemistry.
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of a catalyst or reagent to facilitate the transformation. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in subsequent reactions with organometallics to yield N-(Boc)hydroxylamines . Similarly, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involves a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions, starting from commercially available piperidin-4-ylmethanol .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group, which is known to be sterically demanding and can influence the packing and interactions of molecules in the solid state. For instance, 4'-tert-butyl-2,2':6',2''-terpyridine, a related compound, exhibits sterically demanding tert-butyl substituents that prevent typical face-to-face π-interactions and instead favor CH···N hydrogen bonds and weak CH···π contacts .
Chemical Reactions Analysis
Tert-butyl carbamates participate in various chemical reactions, serving as intermediates or building blocks in organic synthesis. They can undergo transformations such as iodolactamization, which is a key step in the enantioselective synthesis of certain carbamates . Additionally, the Henry reaction is employed in the synthesis of tert-butyl carbamates as key intermediates for drugs like atorvastatin .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the overall molecular structure. The tert-butyl group is known to be electron-releasing, which can affect the electronic properties and reactivity of the compound. The steric bulk of the tert-butyl group also impacts the solubility and crystalline packing of these compounds, as seen in the case of 4'-tert-butyl-2,2':6',2''-terpyridine . The presence of hydrogen bonding and other non-covalent interactions in the crystal structures of related tert-butyl carbamates suggests that these compounds may have strong intermolecular forces that could influence their melting points, solubility, and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
Tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate and its derivatives have been synthesized and characterized through various methods. For instance, tert-Butyl phenyl(phenylsulfonyl)methylcarbamate was prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, showing potential as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005). Similarly, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, isostructural family members, were synthesized and analyzed for their crystal structures, highlighting the interactions via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond (Baillargeon et al., 2017).
Photoluminescence and Electronic Properties
Research has also focused on the photoluminescence properties of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate derivatives. For example, rhenium(I) complexes based on terpyridine derivatives with tert-butyl groups were synthesized, and their photoluminescence properties were studied, demonstrating strong dπ (Re) → π* (diimine) MLCT character and potential applications in organic vapor sensing and light-emitting electrochemical cells (Wang et al., 2013).
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(6-formylpyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)19-13-9-7-12(8-10-13)15-6-4-5-14(11-20)18-15/h4-11H,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAPEGUQXJZYQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592144 |
Source


|
| Record name | tert-Butyl [4-(6-formylpyridin-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate | |
CAS RN |
834884-86-5 |
Source


|
| Record name | 1,1-Dimethylethyl N-[4-(6-formyl-2-pyridinyl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [4-(6-formylpyridin-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

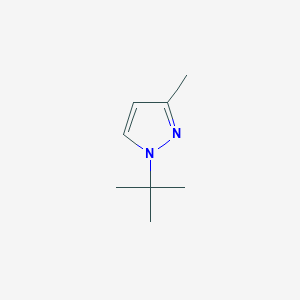
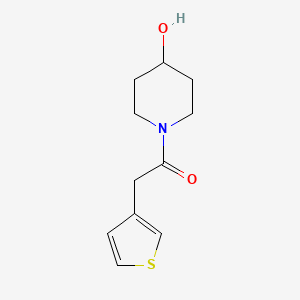
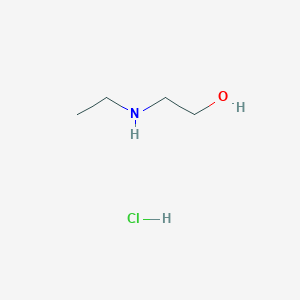

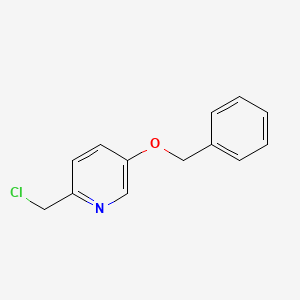
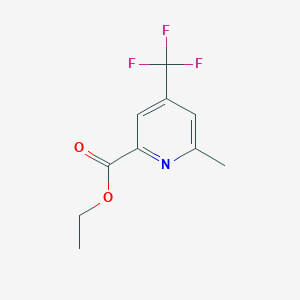
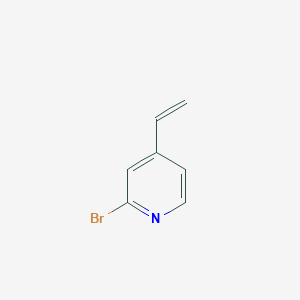
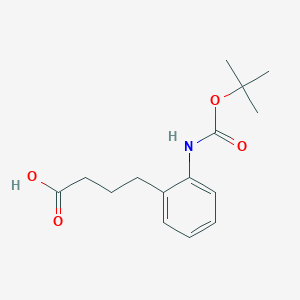
![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)
![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)
![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)
